molecular formula C9H14 B14449580 1-Methyl-4-methylidenebicyclo[3.2.0]heptane CAS No. 73416-60-1

1-Methyl-4-methylidenebicyclo[3.2.0]heptane

Cat. No.: B14449580
CAS No.: 73416-60-1
M. Wt: 122.21 g/mol
InChI Key: NNVOHWBZGDJOIZ-UHFFFAOYSA-N
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Description

1-Methyl-4-methylidenebicyclo[320]heptane is a bicyclic organic compound with the molecular formula C9H14 This compound is characterized by its unique bicyclo[320]heptane structure, which includes a methyl group and a methylene group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-methylidenebicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method involves the preparation of bicyclo[3.2.0]hept-3-en-6-ones, which can be further modified to introduce the methyl and methylene groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-methylidenebicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated bicyclic compounds.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), electrophilic reagents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated bicyclic compounds.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Methyl-4-methylidenebicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.

    Biology: It can be used as a probe to study biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-methylidenebicyclo[3.2.0]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

    Bicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but differs in the position and type of substituents.

    Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring size and substitution pattern.

    Bicyclo[4.1.0]heptane: This compound has a larger bicyclic framework and different chemical properties.

Uniqueness: 1-Methyl-4-methylidenebicyclo[3.2.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a methylene group on the bicyclic framework allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

73416-60-1

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-methyl-4-methylidenebicyclo[3.2.0]heptane

InChI

InChI=1S/C9H14/c1-7-3-5-9(2)6-4-8(7)9/h8H,1,3-6H2,2H3

InChI Key

NNVOHWBZGDJOIZ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC1C(=C)CC2

Origin of Product

United States

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